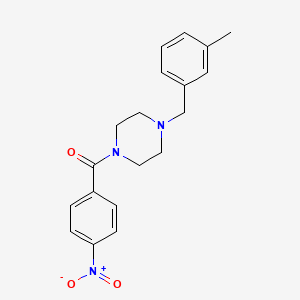
1-(3-methylbenzyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(4-nitrobenzoyl)piperazine, also known as MNBP, is a chemical compound that has drawn the attention of researchers due to its potential applications in various scientific fields.
Mécanisme D'action
1-(3-methylbenzyl)-4-(4-nitrobenzoyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential to affect brain function. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylbenzyl)-4-(4-nitrobenzoyl)piperazine's potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase make it a valuable tool for studying the role of these enzymes in neurodegenerative diseases. However, this compound's limited solubility in water can make it difficult to work with in certain experimental conditions.
Orientations Futures
Further research is needed to fully understand 1-(3-methylbenzyl)-4-(4-nitrobenzoyl)piperazine's mechanism of action and potential therapeutic applications. Future studies could investigate the effects of this compound on other neurotransmitter systems and explore its potential as a treatment for other neurodegenerative diseases. Additionally, the development of more efficient synthesis methods and improved solubility could enhance this compound's potential as a research tool and therapeutic agent.
Méthodes De Synthèse
1-(3-methylbenzyl)-4-(4-nitrobenzoyl)piperazine can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with 3-methylbenzylamine to form 1-(3-methylbenzyl)-4-nitrobenzamide. This intermediate compound is then reacted with piperazine to produce this compound.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-4-(4-nitrobenzoyl)piperazine has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15-3-2-4-16(13-15)14-20-9-11-21(12-10-20)19(23)17-5-7-18(8-6-17)22(24)25/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAVQFNGISNHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)
![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)



![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)




![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)
